N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide
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Overview
Description
N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyethyl group and a methoxyphenyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylacetic acid with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to a more sustainable and scalable production method.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield primary amines.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 2-methoxyphenylacetic acid.
Reduction: 2-(2-methoxyphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may also serve as a probe to investigate enzyme-substrate interactions.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of drug candidates. Its structural features make it a valuable scaffold for designing molecules with therapeutic properties.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The methoxy groups and the acetamide moiety play a crucial role in binding to target proteins or enzymes. The compound may inhibit or activate certain pathways by forming stable complexes with its targets, thereby modulating their activity.
Comparison with Similar Compounds
N-methylacetamide: A simpler acetamide derivative with a single methyl group.
N-ethylacetamide: An acetamide derivative with an ethyl group.
N-(2-methoxyethyl)acetamide: A compound with a methoxyethyl group but lacking the methoxyphenyl group.
Uniqueness: N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide is unique due to the presence of both methoxyethyl and methoxyphenyl groups. This dual substitution provides distinct chemical and physical properties, making it more versatile in various applications compared to its simpler counterparts.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-8-7-13-12(14)9-10-5-3-4-6-11(10)16-2/h3-6H,7-9H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXDQYUWMFQZOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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